2-(Chloromethyl)-4-hydrazinylquinazoline

Triazoloquinazoline Synthesis Cyclocondensation Heterocyclic Chemistry

Researchers requiring a single intermediate to construct both triazole-fused and amino-functionalized quinazolines often face multi-step workarounds. This 2,4-disubstituted scaffold solves that inefficiency: • Enables a concise two-step sequence to 5-amino-triazoloquinazolines, a privileged kinase inhibitor chemotype, via orthogonal cyclocondensation and SN2 displacement. • The C4 hydrazinyl group permits hydrazone library synthesis, while the C2 chloromethyl handle allows subsequent conjugation-a heterobifunctional reactivity unmatched by des-chloromethyl analogs. • Serves as a direct entry to linagliptin-related impurity standards for analytical method validation.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 61164-83-8
Cat. No. B8525916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-hydrazinylquinazoline
CAS61164-83-8
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CCl)NN
InChIInChI=1S/C9H9ClN4/c10-5-8-12-7-4-2-1-3-6(7)9(13-8)14-11/h1-4H,5,11H2,(H,12,13,14)
InChIKeyUMOMOMGVVBVJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-4-hydrazinylquinazoline: Overview


2-(Chloromethyl)-4-hydrazinylquinazoline (CAS 61164-83-8; molecular formula C₉H₉ClN₄; molecular weight 208.65 g/mol) is a 2,4-disubstituted quinazoline derivative bearing a reactive chloromethyl group at C2 and a hydrazinyl group at C4 [1]. This non‑fused bicyclic heterocycle serves primarily as a synthetic intermediate for constructing diversely functionalized quinazolines, fused triazoloquinazolines, and hydrazone libraries via orthogonal derivatization of its two nucleophile‑reactive handles [2]. The compound’s documented utility lies in its ability to undergo cyclocondensation with orthoesters (yielding 1,2,4‑triazolo[4,3‑c]quinazolines) and nucleophilic displacement of the benzylic chloride with amines—transformations that are inaccessible to the des‑chloromethyl analog 4‑hydrazinylquinazoline .

Dual-handle architecture: C2 chloromethyl (nucleofuge) and C4 hydrazinyl (cyclization handle) on same scaffold
Orthogonal derivatization: independent hydrazone/cyclization and SN2 amine coupling
Enables 5-amino-triazoloquinazoline libraries for kinase inhibitor SAR studies – inaccessible from mono‑functional analogs

Why Generic Analogs Cannot Replace This Building Block


Generic substitution of 2-(chloromethyl)-4-hydrazinylquinazoline with the more common 4‑hydrazinylquinazoline (CAS 36075‑44‑2) or 2‑(chloromethyl)quinazoline (CAS 6148‑18‑1) fails because neither analog presents both a nucleofuge and a hydrazine‑based cyclization handle on the same scaffold [1]. The C2 chloromethyl group enables post‑functionalization via SN2 displacement (amine coupling), while the C4 hydrazinyl group independently participates in hydrazone formation and subsequent oxidative cyclization to triazoloquinazolines [2]. This orthogonal reactivity is the basis for constructing 5‑amino‑substituted triazoloquinazolines—a privileged chemotype in kinase inhibitor programs—which cannot be accessed from the mono‑functional building blocks .

Functional Handle
Target Compound
Substitute (4‑Hydrazinylquinazoline)
C4 hydrazinyl
Present – enables triazole cyclization
Present – but lacks C2 handle for diversification
C2 chloromethyl
Present – enables SN2 amination
Absent – no post‑cyclization functionalization possible
Functional Handle
Target Compound
Substitute (2‑Chloromethylquinazoline)
C4 hydrazinyl
Present – enables cyclization
Absent – no hydrazone/cyclization reactivity
C2 chloromethyl
Present – enables SN2 amination
Present – but cannot form triazole scaffold

Head-to-Head Comparator Evidence


Triazoloquinazoline Cyclization Yield and Handle Retention

Treatment of 2-(chloromethyl)-4-hydrazinylquinazoline with ethyl orthoformate (1.2 L, 88 g scale) at 125 °C produces 5-(chloromethyl)-1,2,4-triazolo[4,3-c]quinazoline in ~91% crude mass yield after concentration . Under identical conditions, the des‑chloromethyl comparator 4-hydrazinylquinazoline forms 1,2,4-triazolo[4,3-c]quinazoline, but the product lacks the C5 chloromethyl handle required for subsequent SN2 diversification [1]. The observed yield difference (91% vs. 85% for the unsubstituted series) is modest; the critical differentiation is the retention of a reactive exocyclic chloromethyl group in the cyclized product, enabling a two‑step, one‑pot sequence to 5‑amino‑triazoloquinazolines that is mechanistically impossible from the des‑chloromethyl variant [2].

Cyclocondensation yield & handle
Head-to-head
~91% yield; chloromethyl retained vs ~85% yield; no chloromethyl
Enables post-cyclization diversification
Yield difference modest; handle retention critical
Triazoloquinazoline Synthesis Cyclocondensation Heterocyclic Chemistry

Nucleophilic Substitution Reactivity at the Chloromethyl Group

The benzylic C2‑chloromethyl group of the target compound undergoes facile SN2 displacement with cyclic amines (e.g., morpholine, piperidine) under mild conditions (K₂CO₃, DMF, 60–80 °C), enabling installation of a tertiary amine at the 5‑position of the triazoloquinazoline scaffold [1]. In contrast, the 2‑methyl‑4‑hydrazinylquinazoline comparator (CAS 147006‑38‑0) cannot participate in analogous SN2 reactions; synthetic access to the corresponding 5‑amino derivatives would require a de novo multi‑step sequence starting from a C2‑halogenated precursor . No direct kinetic comparison has been published; however, the structural requirement for an sp³‑hybridized leaving group at the benzylic position renders the methyl analog synthetically inert under nucleophilic substitution conditions, while the chloromethyl analog is reactive .

SN2 amination feasibility
Class-level
Reactive (Cl⁻ leaving group) vs Inert (CH₃ not a leaving group)
Reduces synthetic step count by 2–3
No direct kinetic comparison published
SN2 Reactivity Amine Derivatization Medicinal Chemistry

Purity and Electronic Profile Benchmarking

Commercial suppliers of 2‑(chloromethyl)‑4‑hydrazinylquinazoline specify a minimum purity of 98% (NLT 98%) by HPLC, with batches released under ISO certification . The structurally closest commercially available comparator, 6‑chloro‑2‑(chloromethyl)‑4‑hydrazinylquinazoline (CAS 61164‑84‑9), is typically offered at 95% purity, and its additional electron‑withdrawing chlorine substituent alters the electronic profile of the quinazoline ring (Hammett σ₆‑Cl ≈ +0.37), which can affect both the nucleophilicity of the hydrazine moiety and the reactivity of the C2 chloromethyl group . The 3% purity differential, combined with the absence of a ring‑deactivating substituent, makes the target compound the preferred starting material for applications where consistent electronic parameters and minimal impurity burden are critical [1].

Purity & electronic neutrality
Cross-study comparable
≥98% purity No ring‑deactivating substituent
Supports reproducible derivatization
Comparator 95% purity; C6‑Cl alters electronics
Quality Control Procurement Specification Purity Comparison

Key Procurement and Application Scenarios


Kinase Inhibitor Library Synthesis via Two-Step Sequence

2‑(Chloromethyl)‑4‑hydrazinylquinazoline enables a concise two‑step sequence: (i) cyclocondensation with ethyl orthoformate to install the triazole ring while preserving the C5 chloromethyl group (~91% crude yield), and (ii) SN2 displacement with diverse primary or secondary amines to generate a library of 5‑amino‑triazoloquinazolines [1]. This route is unmatched by 4‑hydrazinylquinazoline, which cannot deliver the C5‑functionalized triazoloquinazoline scaffold .

Hydrazone-Based Fragment Screening and Ligand Design

The C4 hydrazinyl group condenses with aldehydes or ketones to form hydrazones, a reaction utilized in fragment‑based drug discovery and in the synthesis of tridentate Schiff‑base ligands for metal coordination [1]. The simultaneous presence of the C2 chloromethyl group allows subsequent conjugation to surfaces, fluorophores, or biopolymers via thiol‑ or amine‑based nucleophiles, providing a heterobifunctional linker capability not offered by the des‑chloromethyl analog .

Synthesis of Linagliptin Impurity Markers for Quality Control

The chloromethylquinazoline substructure is a known impurity motif in linagliptin‑related substances [1]. 2‑(Chloromethyl)‑4‑hydrazinylquinazoline serves as a synthetic entry to authentic impurity standards, where the hydrazinyl group can be elaborated to mimic the (piperidin‑3‑yl)hydrazinyl portion of linagliptin impurities, facilitating analytical method validation and batch release testing .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C2/C4 reactivity
Post‑cyclization handle retention & amine coupling
Hydrazone‑based fragment screening
Hydrazine‑aldehyde condensation
Heterobifunctional linker capability
Impurity marker synthesis (Linagliptin)
Chloromethylquinazoline scaffold
Authentic impurity standard synthesis & characterization
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